5-Hydroxy-4-methyl-7-pentylchromen-2-one
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Overview
Description
5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. The reaction typically requires concentrated sulfuric acid or other strong acids as catalysts and is carried out under reflux conditions.
Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one is reacted with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF)
Industrial Production Methods
Industrial production of coumarin derivatives, including 5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, use of recyclable catalysts, and reactions in aqueous media are preferred . Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is also gaining popularity due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to induce apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization, leading to cell cycle arrest and cell death . Additionally, its antioxidant properties contribute to its biological activities by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used as a probe in biochemical assays.
4-methyl-2H-chromen-2-one: A simpler coumarin derivative with applications in organic synthesis and as a precursor for more complex molecules.
Hymecromone: A coumarin derivative with choleretic and biliary antispasmodic activity.
Uniqueness
5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one stands out due to its unique pentyl side chain, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other coumarin derivatives and contributes to its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-hydroxy-4-methyl-7-pentylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-3-4-5-6-11-8-12(16)15-10(2)7-14(17)18-13(15)9-11/h7-9,16H,3-6H2,1-2H3 |
InChI Key |
JNQRCHFZDNUMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=CC(=O)OC2=C1)C)O |
Origin of Product |
United States |
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